

Application Note and Protocols for Investigating PKM2 Protein Kinase Activity Using Saicar

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Compound of Interest

Compound Name: Saicar

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Introduction

Pyruvate kinase M2 (PKM2) is a pivotal enzyme in cellular metabolism, primarily known for catalyzing the final, rate-limiting step of glycolysis.[1][2] In cancer cells, PKM2 is predominantly expressed and plays a central role in metabolic reprogramming, shifting glucose metabolism towards anabolic processes to support rapid cell proliferation.[3][4] This is partly achieved through the regulation of its quaternary structure; PKM2 can exist as a highly active tetramer or a less active dimer, with the dimeric form being prevalent in tumor cells.[5][6]

Beyond its canonical role in glycolysis, recent studies have unveiled a non-metabolic function of PKM2 as a protein kinase.[3][7][8] In this capacity, PKM2 can phosphorylate various protein substrates, thereby regulating signaling pathways involved in cell proliferation and gene expression.[3][7] This protein kinase activity is not constitutive but is allosterically induced by a specific metabolite: succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5'-phosphate (**Saicar**). [7][8] **Saicar**, an intermediate of the de novo purine nucleotide biosynthesis pathway, accumulates in cancer cells under metabolic stress, such as glucose deprivation.[7][9][10] The binding of **Saicar** to the dimeric form of PKM2 triggers a conformational change that enables the enzyme to utilize phosphoenolpyruvate (PEP) as a phosphate donor for protein phosphorylation, a mechanism that directly links the cell's metabolic status to its proliferative signaling.[7][11]

This application note provides detailed protocols and quantitative data for utilizing **Saicar** to investigate the protein kinase activity of PKM2, offering a valuable tool for cancer research and therapeutic development.

Data Presentation

The interaction between **Saicar** and PKM2 has been quantitatively characterized, providing a basis for designing and interpreting experiments.

Table 1: Binding Affinity and Activation Constants of **Saicar** for PKM2

Parameter	PKM2 Form	Condition	Value	Reference
EC50	Wild-Type	Pyruvate Kinase Activation	0.3 ± 0.1 mM	[10]
EC50	Wild-Type, Erk1/2-phosphorylated	H3.1 T11 Kinase Activity	12 µM	[7]
KD	Wild-Type	Direct Binding (ITC)	300 ± 90 µM	[5]
EC50	Dimeric Mutant (G415R)	Pyruvate Kinase Activation	60 ± 20 µM	[5]

| KD | Dimeric Mutant (G415R) | Direct Binding (ITC) | 12 ± 3 µM |[5] |

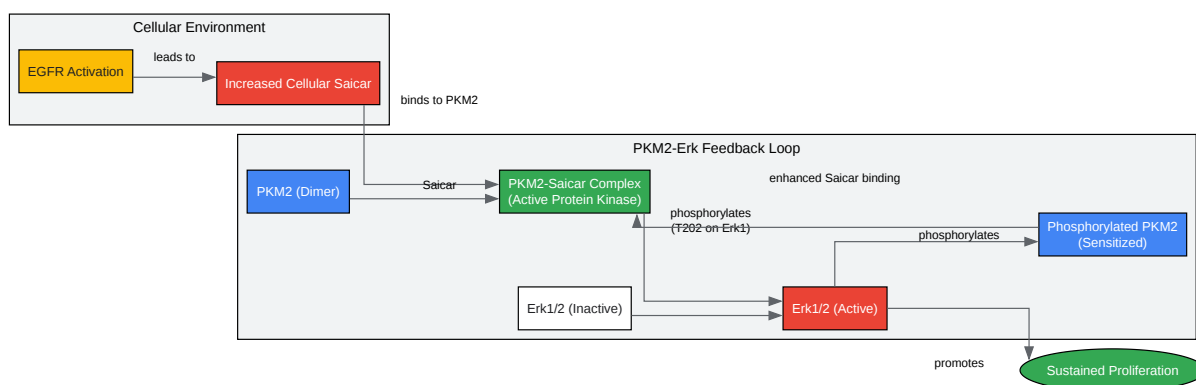
Table 2: Effect of **Saicar** on PKM2-Mediated Kinase Activity

Parameter	Substrate/Condition	Observation	Reference
Erk1 Activation	Recombinant Erk1	>150-fold increase in activity	[7]
Catalytic Turnover (kcat)	Pyruvate Kinase Activity	2-3 fold increase	[10]

| Km for PEP | Pyruvate Kinase Activity | Decreased from ~2 mM to ~0.1 mM |[10] |

Signaling and Regulatory Pathways

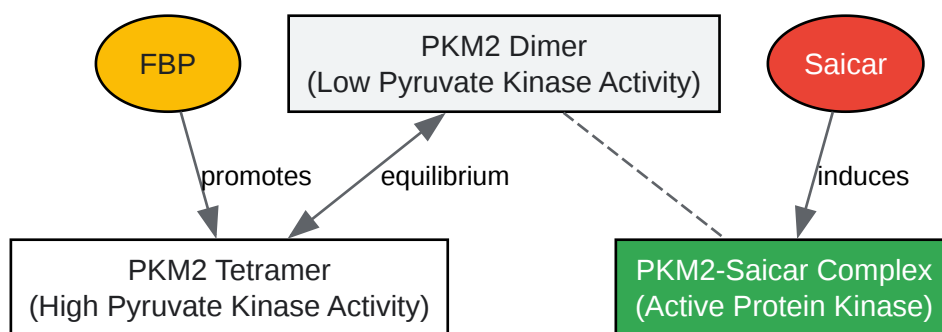
The activation of PKM2's protein kinase function by **Saicar** is integrated into key cancer signaling networks. The PKM2-**Saicar** complex phosphorylates and activates the MAPK signaling protein Erk1, which in turn phosphorylates PKM2.[7] This phosphorylation sensitizes PKM2 to **Saicar** binding, creating a positive feedback loop that sustains proliferative signaling. [7]



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Saicar-PKM2 positive feedback loop with Erk1/2 signaling.

The allosteric regulation of PKM2 is complex, with different ligands favoring distinct structural and functional states. While Fructose-1,6-bisphosphate (FBP) primarily activates the tetrameric form's pyruvate kinase activity, **Saicar** uniquely induces the protein kinase activity of the dimeric form.[5][7]



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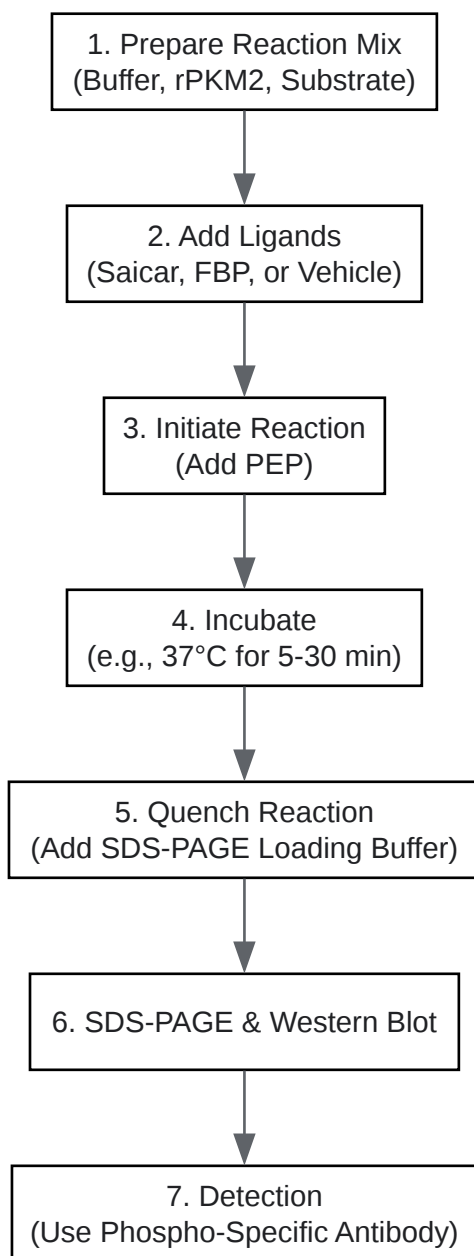
Differential allosteric regulation of PKM2 by FBP and **Saicar**.

Experimental Protocols

Protocol 1: In Vitro PKM2 Protein Kinase Activity Assay

This protocol describes how to measure the **Saicar**-induced phosphorylation of a model substrate, Histone H3, by recombinant PKM2.

Experimental Workflow



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Workflow for the in vitro PKM2 protein kinase assay.

A. Materials and Reagents

- Recombinant human PKM2 (rPKM2)
- Recombinant Histone H3.1
- **Saicar** (succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5'-phosphate)

- PEP (Phosphoenolpyruvate)
- FBP (Fructose-1,6-bisphosphate) - as a control
- Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
- SDS-PAGE gels and buffers
- PVDF membrane
- Primary Antibodies: Anti-phospho-Histone H3 (Threonine 11), Anti-PKM2, Anti-Total Histone H3
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

B. Procedure

- Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, add:
 - 5 µL of 5x Kinase Assay Buffer
 - Recombinant PKM2 to a final concentration of 10 nM.
 - Recombinant Histone H3.1 to a final concentration of 2 µM.
 - Nuclease-free water to a volume of 20 µL.
- Add the ligand. For the test condition, add **Saicar** to a final concentration of 0.5 mM. For controls, add FBP (0.5 mM) or an equivalent volume of vehicle (e.g., water).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the kinase reaction by adding PEP to a final concentration of 0.1 mM.
- Incubate the reaction at 37°C for a set time (e.g., 5-30 minutes). The optimal time should be determined empirically.

- Stop the reaction by adding 6 μ L of 5x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with the anti-phospho-H3 (T11) antibody to detect substrate phosphorylation.
- To ensure equal loading, the same membrane can be stripped and re-probed with antibodies against total Histone H3 and PKM2.
- Visualize the results using a chemiluminescence detection system. An increase in the phospho-H3 signal in the presence of **Saicar** and PEP indicates PKM2 protein kinase activity.^[7]

Protocol 2: LDH-Coupled Pyruvate Kinase Activity Assay

This assay is used to measure the canonical pyruvate kinase activity of PKM2 and can determine how **Saicar** affects this function. The assay couples the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.^{[1][5]}

A. Materials and Reagents

- Recombinant human PKM2
- **Saicar**
- PEP (Phosphoenolpyruvate)
- ADP (Adenosine diphosphate)
- NADH (Nicotinamide adenine dinucleotide, reduced)
- LDH (Lactate Dehydrogenase)
- Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 6.2 mM MgCl₂, 1 mM DTT

- 96-well UV-transparent plate
- Plate reader capable of measuring absorbance at 340 nm

B. Procedure

- Prepare serial dilutions of **Saicar** in Assay Buffer.
- In a 96-well plate, add rPKM2 (to a final concentration of ~5-10 nM) and the desired concentration of **Saicar** to each well. Include a "no **Saicar**" control.
- Incubate the plate at 37°C for 30 minutes to allow for ligand binding.
- Prepare a "Substrate Mix" containing ADP (final concentration 2 mM), NADH (final concentration 220 µM), and LDH (final concentration 5 units/mL) in Assay Buffer.
- Add the Substrate Mix to each well.
- Initiate the reaction by adding PEP to a final concentration of 150 µM.
- Immediately place the plate in a pre-warmed (37°C) plate reader and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
- Calculate the rate of reaction (V_0) from the linear portion of the absorbance vs. time curve. The rate is proportional to the pyruvate kinase activity.
- Plot the reaction rate against the **Saicar** concentration and fit the data to a dose-response curve to determine the EC_{50} .[\[5\]](#)[\[10\]](#)

Conclusion

The discovery of **Saicar** as an allosteric activator of PKM2's protein kinase activity has opened new avenues for understanding the interplay between metabolism and cell signaling in cancer. The protocols and data presented here provide a framework for researchers to investigate this novel enzymatic function, explore its downstream consequences, and screen for novel therapeutic agents that target this unique regulatory mechanism.

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